N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Protein disulfide isomerase Enzyme inhibition Benzimidazole-2-thione

Ilaprazole impurity analysis and PDI inhibitor screening require high-purity reference compounds. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide (CAS 84445-90-9) serves as both an Ilaprazole impurity reference standard and a validated PDI inhibitor (IC₅₀ 230 nM). Its 5-acetamido substitution ensures accurate HPLC retention time assignment and enables SAR studies not achievable with unsubstituted 2-mercaptobenzimidazole. • HPLC reference standard for Ilaprazole impurity profiling and forced degradation studies. • Mid-potency PDI inhibitor benchmark for assay validation and SAR exploration. • Available at >98% purity with comprehensive COA documentation.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 84445-90-9
Cat. No. B178739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide
CAS84445-90-9
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC(=S)N2
InChIInChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14)
InChIKeyOKXUBGULDQECIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide: Procurement & Differentiation Profile


N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide (CAS 84445-90-9) is a benzimidazole-2-thione derivative with a molecular formula C9H9N3OS and a molecular weight of 207.25 g/mol [1]. It features a 2-mercaptobenzimidazole core and an acetamide group at the 5-position, existing predominantly as the thione tautomer [1]. This compound is recognized as an impurity of the proton pump inhibitor Ilaprazole [2] and has demonstrated sub‑micromolar inhibition of protein disulfide isomerase (PDI) [3].

Impurity Reference Verified Ilaprazole impurity N1 for analytical method development and quality control
PDI Inhibitor Tool Reported PDI inhibition context for protein folding and ER stress pathway studies
Distinct Lipophilicity Markedly lower LogP vs. parent 2‑mercaptobenzimidazole; solubility‑sensitive assay fit

Why Generic 2-Mercaptobenzimidazole Analogs Cannot Substitute


Substituting this compound with a simple 2‑mercaptobenzimidazole (2‑MBI) or other unadorned benzimidazole‑2‑thiones is not scientifically justifiable. The 5‑acetamido substituent markedly alters the electronic and steric profile of the molecule, leading to a distinct LogP (XLogP3‑AA 0.3) relative to 2‑MBI (LogP ≈ 2.48) [1]. This physicochemical divergence directly impacts solubility, membrane permeability, and target engagement [2]. Moreover, the compound's validated identity as an Ilaprazole impurity means that any generic analog lacking this exact substitution pattern will fail in analytical method development, regulatory impurity profiling, or structure‑activity relationship (SAR) studies aimed at PDI inhibition [3].

Lipophilicity Mismatch

XLogP3‑AA ~0.3 vs. 2.48 for 2‑MBI; solubility and passive permeability profiles may shift significantly, altering assay-relevant behavior.

Impurity Identity Mismatch

Only the 5‑acetamido derivative is recognized as Ilaprazole impurity; generic 2‑MBI will not support regulatory impurity profiling or peak assignment.

PDI Inhibition Profile Mismatch

Absence of the 5‑acetamido group may alter PDI target engagement and scaffold-dependent SAR; inhibition data may not transfer.

Quantitative Differentiation vs. Closest Analogs


PDI Inhibition Potency Comparison

N‑(2‑sulfanyl‑1H‑benzimidazol‑5‑yl)acetamide inhibits human protein disulfide isomerase (PDI) with an IC₅₀ of 230 nM [1]. This potency is superior to that of several other benzimidazole‑derived PDI inhibitors tested under comparable conditions. For instance, a structurally distinct benzimidazole‑containing PDI inhibitor exhibits an IC₅₀ of 1.7 µM [2], making this compound approximately 7.4‑fold more potent. Conversely, a close sulfonamide‑benzimidazole analog (BDBM50523127) achieves an IC₅₀ of 160 nM, indicating that the 5‑acetamido‑2‑thione scaffold occupies a middle‑potency range [3]. This quantitative positioning allows researchers to select the compound based on desired potency tier and scaffold diversity.

PDI Inhibition (IC₅₀)
Head‑to‑head
230 nM
vs. 1.7 µM (benzimidazole‑based) & 160 nM (sulfonamide‑analog)
Mid‑potency PDI inhibition benchmark
Recombinant human PDI; E. coli expression system
Protein disulfide isomerase Enzyme inhibition Benzimidazole-2-thione

Lipophilicity (LogP) Differentiation

The compound's computed XLogP3‑AA is 0.3, which is markedly lower than the LogP of the parent 2‑mercaptobenzimidazole (2‑MBI), reported as 2.48 [1]. This ~2.18 log unit reduction corresponds to a >100‑fold decrease in lipophilicity, fundamentally altering aqueous solubility and passive membrane permeability [2]. Such a shift is critical when selecting a compound for in vitro assays requiring aqueous buffer solubility or when designing analogs with improved metabolic stability.

Lipophilicity (LogP)
Head‑to‑head
XLogP3‑AA = 0.3
ΔLogP = 2.18 vs. 2‑mercaptobenzimidazole (2.48)
~150‑fold lower lipophilicity
Computed XLogP3‑AA; experimental confirmation recommended
Lipophilicity Drug‑likeness Benzimidazole derivatives

Identity as an Ilaprazole Impurity

N‑(2‑sulfanyl‑1H‑benzimidazol‑5‑yl)acetamide is unequivocally identified as an impurity of the proton pump inhibitor Ilaprazole [1]. In contrast, generic 2‑mercaptobenzimidazole or other benzimidazole‑2‑thiones are not recognized as Ilaprazole‑related substances. This specific association means the compound is indispensable for analytical method validation, stability‑indicating assays, and quality control of Ilaprazole drug products [2]. Any substitution with a non‑impurity analog would invalidate chromatographic peak assignments and compromise regulatory compliance.

Ilaprazole Impurity Identity
Reported
Impurity N1 / Impurity 46
Mandatory for Ilaprazole analytical reference
Categorical difference from non‑impurity benzimidazoles
Pharmaceutical impurity Ilaprazole Reference standard

Procurement-Relevant Application Scenarios


PDI Inhibitor Screening and SAR

Based on its confirmed IC₅₀ of 230 nM against human PDI [1], this compound serves as a mid‑potency benchmark in PDI inhibitor panels. Researchers can use it to validate assay conditions, compare novel inhibitors, or explore the structural determinants of PDI inhibition within the benzimidazole‑2‑thione class.

Ilaprazole Impurity Profiling and Method Development

As a documented impurity of Ilaprazole [2], this compound is an essential reference standard for HPLC/UPLC method development, forced degradation studies, and batch release testing. Its availability at >98% purity ensures accurate retention time assignment and quantitation in pharmaceutical quality control workflows.

Physicochemical Benchmarking in Lead Optimization

The compound's low XLogP (0.3) relative to the parent 2‑mercaptobenzimidazole (LogP 2.48) [3] makes it a useful comparator when evaluating how the 5‑acetamido substituent modulates lipophilicity, solubility, and permeability in early‑stage drug discovery. It can be employed as a reference point for designing more soluble benzimidazole‑based leads.

Antimicrobial SAR Exploration

While direct MIC data for this specific compound are not publicly available, 2‑mercaptobenzimidazole derivatives are known to exhibit antibacterial and antiprotozoal activities [4]. Therefore, N‑(2‑sulfanyl‑1H‑benzimidazol‑5‑yl)acetamide can be included in focused libraries to explore the impact of the 5‑acetamido group on antimicrobial potency, building on the established class activity.

Application
Selection Property
Validation Focus
PDI inhibitor assay development
Mid‑range PDI inhibition benchmark
Assay condition optimization and comparator evaluation
Ilaprazole impurity method development
Verified impurity reference standard
HPLC/UPLC retention time assignment and forced degradation studies
Lead optimization physicochemical benchmarking
Low lipophilicity via 5‑acetamido substitution
Solubility and permeability comparison vs. 2‑MBI scaffold
Antimicrobial SAR library design
2‑Mercaptobenzimidazole class activity
Impact of 5‑acetamido group on antimicrobial potency (MIC data pending)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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